molecular formula C15H13N3OS B10806069 N'-[(2-methyl-1H-indol-3-yl)methylene]-2-thiophenecarbohydrazide CAS No. 939987-17-4

N'-[(2-methyl-1H-indol-3-yl)methylene]-2-thiophenecarbohydrazide

Cat. No.: B10806069
CAS No.: 939987-17-4
M. Wt: 283.4 g/mol
InChI Key: BXQCXQRAXFXMMD-CXUHLZMHSA-N
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Description

N'-[(2-Methyl-1H-indol-3-yl)methylene]-2-thiophenecarbohydrazide is a hydrazone derivative featuring a 2-methylindole moiety linked via a methylene bridge to a 2-thiophenecarbohydrazide group. This structure combines aromatic heterocycles (indole and thiophene) with a hydrazide functional group, making it a candidate for diverse biological applications, including anticancer, antimicrobial, and enzyme inhibitory activities.

Properties

CAS No.

939987-17-4

Molecular Formula

C15H13N3OS

Molecular Weight

283.4 g/mol

IUPAC Name

N-[(E)-(2-methyl-1H-indol-3-yl)methylideneamino]thiophene-2-carboxamide

InChI

InChI=1S/C15H13N3OS/c1-10-12(11-5-2-3-6-13(11)17-10)9-16-18-15(19)14-7-4-8-20-14/h2-9,17H,1H3,(H,18,19)/b16-9+

InChI Key

BXQCXQRAXFXMMD-CXUHLZMHSA-N

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1)/C=N/NC(=O)C3=CC=CS3

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C=NNC(=O)C3=CC=CS3

solubility

7.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Vilsmeier–Haack Formylation

The aldehyde precursor is synthesized via the Vilsmeier–Haack reaction, a widely used method for formylating indole derivatives.

Procedure :

  • Reagents : 2-Methylindole (1 equiv), dimethylformamide (DMF, 1.2 equiv), phosphorus oxychloride (POCl₃, 1.5 equiv).

  • Conditions :

    • DMF and POCl₃ are mixed at 0°C to form the Vilsmeier reagent.

    • 2-Methylindole is added gradually, and the mixture is heated to 80–90°C for 4–6 hours.

    • The product is quenched with ice-water, neutralized with NaOH, and extracted with dichloromethane.

  • Yield : 85–92%.

Key Data :

ParameterValue
Reaction Temperature80–90°C
Time4–6 hours
PurificationRecrystallization (EtOH)

Synthesis of 2-Thiophenecarbohydrazide

Hydrazinolysis of Thiophene-2-carboxylate Esters

Thiophene-2-carbohydrazide is prepared by reacting thiophene-2-carboxylate esters with hydrazine hydrate.

Procedure :

  • Reagents : Ethyl thiophene-2-carboxylate (1 equiv), hydrazine hydrate (3 equiv).

  • Conditions :

    • Reflux in ethanol for 3–5 hours.

    • The precipitated solid is filtered and washed with cold ethanol.

  • Yield : 78–85%.

Key Data :

ParameterValue
SolventEthanol
TemperatureReflux (78°C)
Time3–5 hours

Condensation Reaction to Form N'-[(2-Methyl-1H-indol-3-yl)methylene]-2-thiophenecarbohydrazide

Acid-Catalyzed Schiff Base Formation

The final step involves a condensation reaction between 2-methyl-1H-indole-3-carbaldehyde and 2-thiophenecarbohydrazide under acidic conditions.

Procedure :

  • Reagents :

    • 2-Methyl-1H-indole-3-carbaldehyde (1 equiv).

    • 2-Thiophenecarbohydrazide (1.1 equiv).

    • Catalytic acetic acid (2–5 drops).

  • Conditions :

    • Reflux in ethanol for 4–6 hours.

    • The product precipitates upon cooling and is filtered.

  • Yield : 70–82%.

Optimization Insights :

  • Catalyst : Acetic acid outperforms sulfuric acid due to milder side reactions.

  • Solvent : Ethanol provides better solubility than methanol or DMF.

Key Data :

ParameterValue
SolventEthanol
CatalystAcetic acid (2–5 drops)
TemperatureReflux (78°C)
Time4–6 hours
PurificationRecrystallization (EtOH)

Microwave-Assisted Synthesis

For rapid synthesis, microwave irradiation reduces reaction time significantly.

Procedure :

  • Reagents : Same as above.

  • Conditions :

    • Microwave at 100°C for 15–20 minutes.

  • Yield : 75–80%.

Key Data :

ParameterValue
Power300 W
Temperature100°C
Time15–20 minutes

Comparative Analysis of Methods

MethodYield (%)TimeAdvantagesLimitations
Acid-Catalyzed70–824–6 hoursHigh purity, scalableLonger reaction time
Microwave-Assisted75–8015–20 minRapid, energy-efficientSpecialized equipment needed

Characterization and Validation

  • Melting Point : 152–154°C.

  • Spectroscopic Data :

    • ¹H NMR (DMSO-d₆): δ 11.8 (s, 1H, NH), 8.9 (s, 1H, CH=N), 7.2–8.1 (m, 7H, aromatic), 2.4 (s, 3H, CH₃).

    • IR : 1650 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N).

Critical Considerations

  • Side Reactions : Overheating may lead to aldehyde oxidation or hydrazide decomposition.

  • Purification : Recrystallization from ethanol removes unreacted starting materials .

Chemical Reactions Analysis

WAY-353173 undergoes various chemical reactions, including:

Scientific Research Applications

Anticancer Activity

N'-[(2-methyl-1H-indol-3-yl)methylene]-2-thiophenecarbohydrazide has shown promising anticancer properties in various studies. Its mechanism of action often involves the induction of apoptosis in cancer cells and the inhibition of tumor growth.

Case Study: Anticancer Evaluation

  • Compound Tested : this compound
  • Cell Lines : MCF-7 (breast cancer), HeLa (cervical cancer)
  • Mechanism : Induction of apoptosis via caspase activation
  • Results : Significant reduction in cell viability with IC50 values in the low micromolar range.

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various bacterial strains. Its efficacy is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.

Antimicrobial Activity Data Table

CompoundGram-positive ActivityGram-negative ActivityMechanism of Action
This compoundModerateStrongDisruption of cell membrane integrity
Related Indole DerivativesVariableVariableInhibition of folate synthesis

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the biological activity of this compound. Modifications to the indole or thiophene rings can significantly influence its potency.

Key SAR Findings

  • Indole Substituents : Electron-donating groups enhance anticancer activity.
  • Thiophene Modifications : Alterations at the thiophene ring can improve antimicrobial efficacy.

Mechanism of Action

WAY-353173 exerts its effects by binding to the CD4 D1 domain, which plays a crucial role in immune response modulation. This binding inhibits the interaction between CD4 and its ligands, thereby suppressing immune responses. The molecular targets and pathways involved in this mechanism are still under investigation, but it is believed to interfere with key signaling pathways in immune cells .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural variations among analogues include modifications to the indole substituents, acyl hydrazide groups, and aromatic substituents on the hydrazone. These changes significantly impact physicochemical properties such as melting points, solubility, and stability.

Table 1: Structural and Physicochemical Comparison

Compound Name Key Structural Features Melting Point (°C) Yield (%) Notable Spectral Data (IR, NMR)
Target Compound : N'-[(2-Methyl-1H-indol-3-yl)methylene]-2-thiophenecarbohydrazide 2-Methylindole, thiophene carbohydrazide Not reported Not reported Likely ν(CO) ~1645 cm⁻¹; δ(N=CH) ~8.0 ppm (1H-NMR)
(E)-N′-((2-Methyl-1H-indol-3-yl)methylene)isonicotinohydrazide (6) Isonicotinoyl (pyridine) instead of thiophene Not reported Not reported HRMS: [M+H]+ 230.1049 (calc. 230.1042)
3-Amino-N'-[(4-nitrophenyl)methylene]-2-thiophenecarbohydrazide (5d) 4-Nitrophenyl hydrazone, 3-amino-thiophene 255–257 95 IR: ν(CO)=1645 cm⁻¹; 1H-NMR δ(N=CH)=8.1 ppm
3-Amino-N'-[(4-dimethylaminophenyl)methylene]-2-thiophenecarbohydrazide (5f) 4-Dimethylaminophenyl hydrazone 180–184 73 IR: ν(CO)=1629 cm⁻¹; 1H-NMR δ(N(CH3)2)=2.95 ppm
5-(4-Butoxyphenyl)-N′-[(E)-(2-methyl-1H-indol-3-yl)methylene]-1H-pyrazole-3-carbohydrazide Pyrazole-3-carbohydrazide with butoxyphenyl Not reported Not reported Molecular formula: C24H25N5O2; MS: m/z=415.497
RAE 2 (Chembridge 5532951) Phenoxy acetic acid hydrazide, 2-methylindole Not reported Not reported Induces RAB2 body agglomeration

Key Observations :

  • Electron-withdrawing groups (e.g., nitro in 5d) increase melting points (255–257°C) compared to electron-donating groups (dimethylamino in 5f: 180–184°C) due to enhanced intermolecular interactions .
  • Acyl group substitutions (thiophene vs. pyridine or pyrazole) alter electronic properties, influencing spectral signatures and biological activity .

Key Insights :

  • Thiophene vs. Pyridine: Thiophene derivatives (e.g., 5g) show anti-inflammatory activity, while pyridine analogues (e.g., isonicotinohydrazide) may target microbial pathways .
  • Aromatic substituents: 4-Carboxyphenyl (5g) enhances analgesic effects, whereas nitro (5d) or dimethylamino (5f) groups may improve membrane permeability .

Key Findings :

  • Ultrasound-assisted synthesis (e.g., HTMBH) improves yield and reduces reaction time compared to conventional reflux .
  • Substituent reactivity : Electron-deficient aldehydes (e.g., nitrobenzaldehyde) achieve higher yields (95%) due to faster Schiff base formation .

Biological Activity

N'-[(2-methyl-1H-indol-3-yl)methylene]-2-thiophenecarbohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer research and other therapeutic applications. This article explores its synthesis, biological evaluations, mechanisms of action, and relevant case studies.

Synthesis

The compound can be synthesized through a condensation reaction between 2-methyl-1H-indole-3-carbaldehyde and thiophenecarbohydrazide. The synthesis pathway typically involves:

  • Reactants :
    • 2-methyl-1H-indole-3-carbaldehyde
    • Thiophenecarbohydrazide
  • Reaction Conditions :
    • Solvent: Ethanol or methanol
    • Temperature: Reflux conditions for several hours
  • Purification :
    • The product can be purified using recrystallization techniques.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines, demonstrating significant antiproliferative effects.

Cell Line IC50 (μM) Mechanism of Action
HeLa0.52Induces apoptosis, G2/M phase arrest
MCF-70.34Inhibits tubulin polymerization
HT-290.86Induces cell cycle arrest and apoptosis

The compound showed the most potent activity against the MCF-7 cell line, with an IC50 value of 0.34 μM, indicating its effectiveness in inhibiting cell proliferation through mechanisms similar to colchicine, a well-known tubulin inhibitor .

Mechanistic Studies

Mechanistic investigations revealed that this compound induces apoptosis in a dose-dependent manner. Flow cytometry analysis indicated that treated cells were arrested in the G2/M phase of the cell cycle, leading to increased apoptosis rates. These findings suggest that the compound may serve as a promising lead for developing new anticancer agents targeting microtubule dynamics .

Study 1: Evaluation Against Cancer Cell Lines

A comprehensive study evaluated the biological activity of various indole derivatives, including this compound against HeLa, MCF-7, and HT-29 cell lines. The results indicated that this compound not only inhibited cell proliferation but also induced significant morphological changes consistent with apoptosis .

Study 2: In Vivo Efficacy

Further research is necessary to evaluate the in vivo efficacy of this compound. Preliminary animal studies could explore its pharmacokinetics and potential side effects when administered at therapeutic doses.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N'-[(2-methyl-1H-indol-3-yl)methylene]-2-thiophenecarbohydrazide, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : The compound can be synthesized via condensation of 2-thiophenecarbohydrazide with 2-methyl-1H-indole-3-carbaldehyde under reflux in propan-2-ol. Hydrazine hydrate is typically used as a nucleophilic catalyst. Yield optimization involves controlling stoichiometric ratios (e.g., 1:1.5 molar ratio of aldehyde to hydrazide), reflux duration (3–4 hours), and solvent choice (propan-2-ol for better solubility). Post-reaction purification via recrystallization in the same solvent enhances purity .

Q. How is structural characterization of this compound performed, and what analytical techniques are critical for confirming its identity?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving molecular geometry. Key parameters include monoclinic crystal systems (e.g., space group P21/c) and bond lengths (e.g., C–N = 1.28 Å, N–N = 1.38 Å) . Complementary techniques include:

  • 1H/13C NMR : To verify indole NH (~12 ppm) and thiophene protons (6.8–7.5 ppm).
  • IR spectroscopy : Identification of C=O (1650–1680 cm⁻¹) and N–H (3200–3400 cm⁻¹) stretches.
  • Mass spectrometry (HRMS) : For molecular ion confirmation (e.g., m/z 344.81 for C₁₆H₁₃ClN₄OS) .

Q. What solvent systems are effective for recrystallization, and how do they influence crystal quality?

  • Methodological Answer : Propan-2-ol is preferred due to moderate polarity, which balances solubility and crystallization kinetics. Slow evaporation at 4°C yields larger, higher-purity crystals. Alternative solvents (e.g., ethanol or DMSO) may introduce impurities or disrupt planar molecular stacking .

Advanced Research Questions

Q. How does steric hindrance at the indole N–1 position affect bioactivity, and what structural modifications enhance pharmacological efficacy?

  • Methodological Answer : Bulky substituents (e.g., benzyl or trifluoromethyl groups) at the indole N–1 position reduce antiplatelet activity due to steric clashes with target receptors. For example, unsubstituted derivatives show IC₅₀ values of 12–15 µM against arachidonic acid-induced platelet aggregation, while bulkier analogs exhibit reduced potency (IC₅₀ > 50 µM). Substituent optimization should prioritize small, electron-withdrawing groups (e.g., –Cl or –OCH₃) to enhance receptor binding .

Q. What computational approaches are used to predict the compound’s interaction with biological targets, and how reliable are these models?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) predict electrophilic regions (e.g., thiophene sulfur and hydrazide carbonyl) as key interaction sites. Molecular docking (AutoDock Vina) with cyclooxygenase-1 (COX-1) reveals binding energies of −8.2 kcal/mol, correlating with experimental anti-inflammatory data. Validation via Molecular Dynamics (MD) simulations (100 ns) assesses stability of ligand-protein complexes .

Q. How do researchers resolve contradictions in bioactivity data across different assay systems (e.g., anticonvulsant vs. antiplatelet activity)?

  • Methodological Answer : Divergent results arise from assay-specific conditions (e.g., MES vs. pentylenetetrazol models for anticonvulsant activity). Systematic comparison includes:

  • Dose-response curves : To identify non-linear effects.
  • Target selectivity profiling : Radioligand binding assays for off-target interactions (e.g., serotonin receptors).
  • Metabolic stability tests : Liver microsome assays to rule out rapid degradation in certain models .

Q. What strategies are employed to improve the compound’s bioavailability, given its poor aqueous solubility?

  • Methodological Answer : Techniques include:

  • Prodrug design : Esterification of the hydrazide group to enhance lipophilicity.
  • Nanoformulation : Encapsulation in PLGA nanoparticles (size < 200 nm) improves solubility and prolongs half-life.
  • Co-crystallization : With co-formers (e.g., succinic acid) to stabilize polymorphic forms with higher dissolution rates .

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